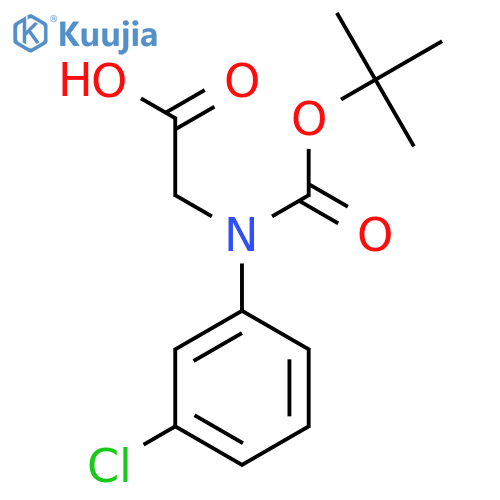

Cas no 1179281-77-6 (2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid)

1179281-77-6 structure

商品名:2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid

CAS番号:1179281-77-6

MF:C13H16ClNO4

メガワット:285.723443031311

MDL:MFCD12609374

CID:5611817

PubChem ID:44828756

2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid 化学的及び物理的性質

名前と識別子

-

- SCHEMBL20400038

- 1179281-77-6

- 2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid

- AKOS010045145

- EN300-3390664

- 2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid

-

- MDL: MFCD12609374

- インチ: 1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,16,17)

- InChIKey: JYRJRIBUVWFOCX-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)N(CC(=O)O)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 285.0767857g/mol

- どういたいしつりょう: 285.0767857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 66.8Ų

2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3390664-0.5g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 0.5g |

$520.0 | 2025-03-18 | |

| Enamine | EN300-3390664-0.1g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 0.1g |

$476.0 | 2025-03-18 | |

| Enamine | EN300-3390664-10g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 10g |

$2331.0 | 2023-09-03 | ||

| Enamine | EN300-3390664-0.25g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 0.25g |

$498.0 | 2025-03-18 | |

| Enamine | EN300-3390664-0.05g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 0.05g |

$455.0 | 2025-03-18 | |

| Enamine | EN300-3390664-5.0g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 5.0g |

$1572.0 | 2025-03-18 | |

| Enamine | EN300-3390664-2.5g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 2.5g |

$1063.0 | 2025-03-18 | |

| Enamine | EN300-3390664-1.0g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 1.0g |

$541.0 | 2025-03-18 | |

| Enamine | EN300-3390664-10.0g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 95.0% | 10.0g |

$2331.0 | 2025-03-18 | |

| Enamine | EN300-3390664-1g |

2-{[(tert-butoxy)carbonyl](3-chlorophenyl)amino}acetic acid |

1179281-77-6 | 1g |

$541.0 | 2023-09-03 |

2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

1179281-77-6 (2-{(tert-butoxy)carbonyl(3-chlorophenyl)amino}acetic acid) 関連製品

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量